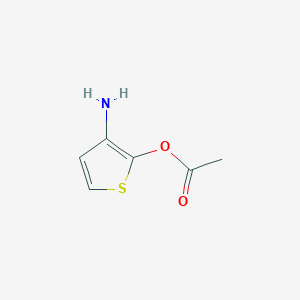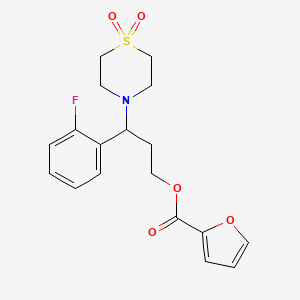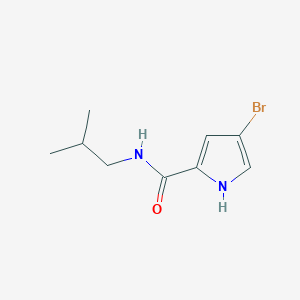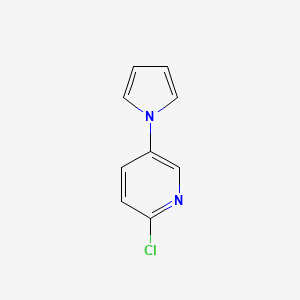
3-Aminothien-2-yl acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-Aminothien-2-yl acetate derivatives have been explored for their corrosion inhibition properties. For instance, amino acid-based corrosion inhibitors, including variants of this compound, demonstrated high efficiency in protecting mild steel against corrosion. Their adsorption on metal surfaces aligns with the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Srivastava et al., 2017).
DNA Binding and Gene Delivery
Certain derivatives of this compound, like cationic polythiophenes, have been synthesized and studied for DNA binding and potential applications in gene delivery. These polymers exhibit the ability to form complexes with DNA, highlighting their potential as theranostic gene delivery vehicles (Carreon et al., 2014).
Luminescence and Electrochromic Properties
Compounds containing this compound units have been investigated for their luminescent and electrochromic properties. For example, rhodamine-azacrown derivatives featuring this compound showed specific luminescent responses to certain metal ions, which could be valuable in sensing applications (Fang et al., 2014).
Synthesis of Heterocyclic Compounds
This compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. These compounds often exhibit biological activity and potential pharmacological applications, such as inhibitors and antimicrobials. The synthesis methods involve complex reactions like ring-opening, coupling, and cyclization (Asadi et al., 2021).
Biochemical Parameter Analysis
Derivatives of this compound have been used in studies analyzing biochemical parameters in treatment scenarios. These studies focus on understanding the interactions of such compounds with biological systems, potentially leading to the development of new therapeutic agents (Danilchenko, 2017).
Wirkmechanismus
Mode of Action
Due to the lack of specific studies on 3-Aminothien-2-yl acetate, its exact mode of action remains unclear. It’s worth noting that acetate, a related compound, is known to be converted into acetyl-coa by enzymes known as acyl-coa short-chain synthetases . Acetyl-CoA plays a crucial role in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Biochemical Pathways
Acetyl-CoA is a central molecule in metabolism, participating in both anabolic and catabolic processes . It is generated in the mitochondria from pyruvate by pyruvate dehydrogenase and in the cytosol from citrate by ATP-citrate lyase .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Acetate, a related compound, is known to have diverse functions beyond the formation of acetyl-coa for energy derivation and lipogenesis . It acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, spatial and environmental factors such as latitude, water depth, salinity, pH, and dissolved oxygen have been shown to influence the community of ammonia-oxidizing archaea . .
Biochemische Analyse
Biochemical Properties
3-Aminothien-2-yl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetyl-CoA synthetases, which catalyze the conversion of acetate to acetyl-CoA. This interaction is crucial for the compound’s involvement in metabolic pathways, particularly in the synthesis of lipids and other essential biomolecules . Additionally, this compound is known to interact with members of the monocarboxylate transporter family, facilitating its transport across cell membranes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, acetate metabolism is crucial for the production of acetyl-CoA, which is essential for lipid biosynthesis and energy production . The compound’s ability to modulate these processes makes it a valuable tool in studying cellular metabolism and its implications in diseases such as cancer.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to acetyl-CoA synthetases, facilitating the conversion of acetate to acetyl-CoA. This process is essential for the synthesis of lipids and other biomolecules. Additionally, this compound interacts with monocarboxylate transporters, which play a crucial role in its transport across cell membranes . These interactions highlight the compound’s role in modulating metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate metabolic pathways without causing significant adverse effects. At higher doses, it can lead to toxic effects and disrupt normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications and understanding the compound’s potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of lipids and other essential biomolecules. The compound interacts with enzymes such as acetyl-CoA synthetases, which catalyze the conversion of acetate to acetyl-CoA . This interaction is crucial for maintaining metabolic flux and ensuring the availability of acetyl-CoA for various biosynthetic processes. Additionally, this compound can influence the levels of metabolites involved in these pathways, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Members of the monocarboxylate transporter family play a crucial role in facilitating the compound’s transport across cell membranes . Additionally, the compound’s interaction with these transporters influences its localization and accumulation within cells, affecting its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects on cellular function . Understanding the subcellular localization of this compound is essential for elucidating its role in modulating cellular processes and developing targeted therapeutic strategies.
Eigenschaften
IUPAC Name |
(3-aminothiophen-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(8)9-6-5(7)2-3-10-6/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPPDIYWNKBXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292905 | |
| Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914636-78-5 | |
| Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)
![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)



![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)

![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)

